molecular formula C19H16N6O B2949869 (E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine CAS No. 537667-41-7

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

Cat. No. B2949869
CAS RN: 537667-41-7
M. Wt: 344.378
InChI Key: QLWVOVQXSJKHIB-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA), where they pair with pyrimidines to form the structure of the DNA double helix and the RNA single strand .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring, the hydrazine group, and the benzylidene group. The presence of these functional groups would likely result in a variety of intermolecular interactions, including hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the hydrazine group could potentially undergo oxidation or reduction reactions. The benzylidene group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimycobacterial Activity

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine derivatives exhibit potent antimycobacterial properties. Studies have shown that certain 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, display high activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the purine 2-position enhances antimycobacterial activity, indicating the potential of these compounds as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005). Another study identified 9-benzyl-2-chloro-6-(2-furyl)purine as a compound with a minimum inhibitory concentration of 0.78 µg/mL against Mycobacterium tuberculosis H(37)Rv, showing promise for further development as an antimycobacterial agent (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Enzyme Inhibition

Certain purine derivatives have been synthesized and evaluated as enzyme inhibitors. For instance, 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines have shown varied degrees of inhibition against the enzyme adenosine deaminase, indicating their potential in therapeutic applications where enzyme modulation is required (Shah, Schaeffer, & Murray, 1965).

Antiviral Activity

Purine derivatives have also been explored for their antiviral properties. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines synthesized and tested for antirhinovirus activity showed significant potential, with several compounds demonstrating low micromolar IC50 values against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989).

Anticancer Activity

Further research has been conducted on the synthesis of various fused purine analogues from 6-mercaptopurine, leading to compounds with potent anticancer activity against a wide range of cancer cell lines. This highlights the importance of purine derivatives in the development of new anticancer agents (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicine and biology. This particular compound could be of interest for further study, particularly if it shows promising biological activity .

properties

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWVOVQXSJKHIB-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.